molecular formula C15H20FNO2 B4931191 ethyl 1-(2-fluorobenzyl)-3-piperidinecarboxylate

ethyl 1-(2-fluorobenzyl)-3-piperidinecarboxylate

Cat. No.: B4931191
M. Wt: 265.32 g/mol
InChI Key: AMKUTZRLOAXXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-fluorobenzyl)-3-piperidinecarboxylate, commonly known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EFDP is a piperidine derivative that has a unique chemical structure, making it an ideal candidate for research purposes.

Mechanism of Action

EFDP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, EFDP increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
EFDP has been shown to exhibit significant effects on the dopaminergic system, leading to increased dopamine release and enhanced dopaminergic neurotransmission. EFDP has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

EFDP has several advantages as a research tool, including its unique chemical structure, potent activity as a dopamine transporter inhibitor, and potential applications in various research fields. However, limitations of EFDP include its relatively complex synthesis method and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on EFDP, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various neurological disorders, and the exploration of its potential anti-inflammatory properties. Additionally, further studies are needed to determine the safety and toxicity of EFDP at different doses and to investigate its potential interactions with other drugs and compounds.

Synthesis Methods

EFDP can be synthesized through a multi-step process, which involves the reaction of 2-fluorobenzylamine with ethyl 3-bromopropionate in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperidine in the presence of a base, followed by hydrolysis of the ester group to yield EFDP.

Scientific Research Applications

EFDP has been extensively studied for its potential applications in various research fields, including medicinal chemistry, neuroscience, and pharmacology. EFDP has been shown to exhibit significant activity as a dopamine transporter inhibitor, making it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

ethyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKUTZRLOAXXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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